1-(2,6-Diformylphenyl)propan-2-one
Description
1-(2,6-Diformylphenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with two formyl groups at the 2 and 6 positions and a propan-2-one moiety at the 1-position. The formyl groups are electron-withdrawing, which may influence reactivity, solubility, and applications in organic synthesis or pharmaceuticals.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(2-oxopropyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-8(14)5-11-9(6-12)3-2-4-10(11)7-13/h2-4,6-7H,5H2,1H3 |
InChI Key |
AVYLHLYRTLHLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diformylphenyl)propan-2-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4) under controlled temperatures and conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-(2,6-Diformylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Diformylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl groups and the aromatic ring structure play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: 1-(2,6-Diformylphenyl)propan-2-one: The 2,6-diformyl groups increase polarity and reactivity due to electron-withdrawing effects, enhancing susceptibility to nucleophilic attacks on the ketone group. 1-(2,6-Dimethylphenoxy)propan-2-one (CAS 53012-41-2): Methyl groups are electron-donating, reducing ring reactivity and increasing hydrophobicity .
Physical Properties: Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes this compound C₁₁H₈O₃ 188.18 (calculated) 2,6-diformylphenyl Likely synthetic intermediate 1-(2,6-Dimethylphenoxy)propan-2-one C₁₁H₁₄O₂ 178.23 2,6-dimethylphenoxy Pharmaceutical impurity (Mexiletine) 1-Chloro-3-(2,6-difluorophenyl)propan-2-one C₉H₇ClF₂O 204.60 2,6-difluorophenyl, Cl Building block in organic synthesis
Reactivity and Applications: Electrophilic Reactivity: The formyl groups in this compound may facilitate condensation reactions (e.g., Schiff base formation), unlike methyl or halogen substituents in analogs. Pharmaceutical Relevance: While 1-(2,6-dimethylphenoxy)propan-2-one is a known impurity in antiarrhythmic drugs , the diformyl variant’s bioactivity remains unexplored in the provided evidence.
Research Findings and Limitations
- Synthetic Utility : Propan-2-one derivatives with aryl substituents are frequently used as intermediates. For example, 1-chloro-3-(2,6-difluorophenyl)propan-2-one is a precursor in agrochemical synthesis .
- Metabolic Pathways : While unrelated to the target compound, highlights that substituent conjugation (e.g., O-demethylation in PMA metabolites) varies across species, suggesting that similar metabolic studies might apply to formyl-containing analogs .
- Data Gaps : Direct experimental data (e.g., melting points, spectral data) for this compound are absent in the evidence, necessitating extrapolation from structural analogs.
Biological Activity
1-(2,6-Diformylphenyl)propan-2-one, a compound belonging to the chalcone class, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic applications, particularly in cancer treatment, due to their ability to induce apoptosis and exhibit cytotoxic effects on various cancer cell lines. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with acetone or its derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Studies have demonstrated that compounds like this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer cells (MCF-7), with low toxicity on normal cells, indicating a favorable therapeutic index .
- Antioxidant Properties : The compound also displays antioxidant activity by scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary evaluations suggest that this compound has antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting the growth of pathogens like Candida albicans and Staphylococcus aureus .
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Inhibition of Cell Cycle Progression : Research indicates that it may interfere with cell cycle regulation, leading to G1 phase arrest in cancer cells .
Case Studies
Several studies have investigated the biological activity of chalcone derivatives similar to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
